molecular formula C12H13Cl2N3 B2548752 4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole CAS No. 1984052-93-8

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole

Cat. No.: B2548752
CAS No.: 1984052-93-8
M. Wt: 270.16
InChI Key: RMQBJXCCBQULPJ-UHFFFAOYSA-N
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Description

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of chloromethyl groups at positions 4 and 5, and a 3,5-dimethylphenyl group at position 1 of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 3,5-dimethylphenyl azide and a suitable alkyne.

    Chloromethylation: The chloromethyl groups can be introduced through a chloromethylation reaction. This involves the reaction of the triazole with formaldehyde and hydrochloric acid, resulting in the formation of chloromethyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents such as azides and formaldehyde.

Chemical Reactions Analysis

Types of Reactions

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups are reactive towards nucleophiles, allowing for substitution reactions to introduce different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, the major products can include amines, ethers, or thioethers.

    Oxidation and Reduction: Products will vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors with triazole-binding sites.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions of triazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.

    Receptor Binding: It may also interact with receptors, modulating their activity by either agonistic or antagonistic effects.

    Polymerization: In materials science, the chloromethyl groups can participate in polymerization reactions, leading to the formation of cross-linked networks.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethylphenyl)-1H-1,2,3-triazole: Lacks the chloromethyl groups, making it less reactive in nucleophilic substitution reactions.

    4,5-dimethyl-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole: Contains methyl groups instead of chloromethyl groups, resulting in different chemical reactivity.

    4,5-bis(bromomethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole: Similar structure but with bromomethyl groups, which are more reactive than chloromethyl groups.

Uniqueness

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole is unique due to the presence of both chloromethyl and 3,5-dimethylphenyl groups. This combination imparts specific reactivity and properties that are not found in similar compounds, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

4,5-bis(chloromethyl)-1-(3,5-dimethylphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3/c1-8-3-9(2)5-10(4-8)17-12(7-14)11(6-13)15-16-17/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBJXCCBQULPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)CCl)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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